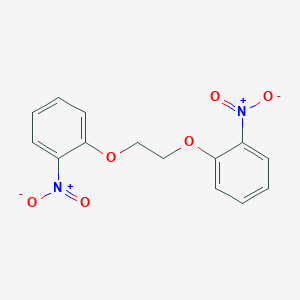

1,2-Bis(2-Nitrophenoxy)ethane

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-nitro-2-[2-(2-nitrophenoxy)ethoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O6/c17-15(18)11-5-1-3-7-13(11)21-9-10-22-14-8-4-2-6-12(14)16(19)20/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHTVRKGDUCXRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCCOC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963836 | |

| Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(2-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730510 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51661-19-9, 4742-89-6 | |

| Record name | 1,1′-[1,2-Ethanediylbis(oxy)]bis[2-nitrobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51661-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol bis(2-nitrophenyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051661199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(2-nitrobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(o-nitrophenoxy)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 1,1'-[1,2-ethanediylbis(oxy)]bis[2-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1,2 Bis 2 Nitrophenoxy Ethane

Established Synthetic Routes to 1,2-Bis(2-Nitrophenoxy)ethane

The most common and well-documented methods for preparing 1,2-bis(2-nitrophenoxy)ethane involve Williamson ether synthesis and the nitration of a pre-formed diether.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a widely used method for preparing ethers and involves the reaction of an alkoxide with a primary alkyl halide. scribd.commasterorganicchemistry.com In the context of 1,2-bis(2-nitrophenoxy)ethane synthesis, this typically involves the reaction of a 2-nitrophenoxide with a 1,2-dihaloethane. google.com

The synthesis is commonly achieved by reacting a salt of 2-nitrophenol (B165410) with an ethylene (B1197577) dihalide, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane. google.comchemspider.com The phenoxide is generated in situ by the addition of an inorganic base.

Key reactants and reagents include:

2-Nitrophenol: The source of the nitrophenoxy group.

Ethylene Dibromide or Ethylene Dichloride: Provides the two-carbon linker. google.com

Inorganic Bases: Potassium carbonate or sodium hydroxide (B78521) are frequently used to deprotonate the 2-nitrophenol, forming the reactive nucleophilic phenoxide. chemspider.comgoogle.com

Phase Transfer Catalysts: In some procedures, a phase transfer catalyst like benzyldimethyllaurylammonium (B1221390) chloride is employed to facilitate the reaction between the aqueous and organic phases. google.com

An alternative and industrially significant approach involves the reaction of ethylene glycol with 2-chloronitrobenzene in the presence of an alkali metal hydroxide. google.comgoogle.com This method avoids the direct use of dihaloethanes.

The choice of solvent and reaction conditions is critical for achieving high yields and purity. Polar aprotic solvents are often preferred as they can solvate the cation of the base while leaving the nucleophilic anion relatively free.

Commonly used solvents include:

Dimethylacetamide (DMAc): This solvent has been shown to be particularly effective, leading to high yields and purity in a one-step process. google.comgoogle.com

Dimethyl Sulfoxide (DMSO): Another polar aprotic solvent utilized in this synthesis. prepchem.com

Ethanol (B145695): Used in reactions involving the sodium salt of 2-nitrophenol and 1,2-dibromoethane. google.com

Acetone: Employed in reactions using potassium carbonate as the base. chemspider.com

Reactions are typically conducted at elevated temperatures, often under reflux, to ensure a reasonable reaction rate. chemspider.com Optimized procedures using ethylene glycol and 2-chloronitrobenzene in DMAc are carried out at temperatures between 40 to 100°C, with a preferred range of 55 to 65°C, yielding a product with 98.5% purity and a 93% yield. google.com

Interactive Data Table: Williamson Ether Synthesis Conditions

| Reactants | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Ethylene Glycol, 2-Chloronitrobenzene | Sodium Hydroxide | DMAc | 55-65 | 93 | 98.5 | google.com |

| Ethylene Glycol, 2-Chloronitrobenzene | Potassium Hydroxide | DMAc | 55-65 | 93 | 98.5 | google.com |

| 2-Nitrophenol, 1,2-Dibromoethane | Sodium Ethoxide | Ethanol | Reflux | Not specified | Not specified | google.com |

| tert-butyl-4-hydroxyphenylcarbamate, 1,2-Dibromoethane | Potassium Carbonate | Acetone | Reflux | 40 | Not specified | chemspider.com |

Nitration of 1,2-Ethanediol Derivatives

An alternative synthetic strategy involves the nitration of a pre-existing 1,2-diphenoxyethane (B93615) molecule. This method introduces the nitro groups in a separate step after the formation of the ether linkages.

The synthesis of 1,2-bis(2-nitrophenoxy)ethane can be accomplished through the nitration of 1,2-diphenoxyethane. This reaction requires careful control of conditions to achieve the desired dinitro-substituted product.

Nitrating Agents: A mixture of concentrated nitric acid and sulfuric acid is typically used as the nitrating agent. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Controlled Reaction Parameters: The temperature of the reaction must be carefully managed, often kept between 0–5°C, to control the exothermic nature of the nitration and prevent unwanted side reactions or over-nitration. The molar ratio of the reactants is also crucial for ensuring complete di-nitration.

Alternative Coupling and Substitution Reactions

Besides the more common methods, other modern organic reactions can be considered for the synthesis of 1,2-bis(2-nitrophenoxy)ethane, although they are less frequently reported for this specific compound.

Ullmann Coupling: The Ullmann reaction, a copper-catalyzed coupling of aryl halides, can be adapted for the synthesis of diaryl ethers. indianchemicalsociety.comorganic-chemistry.orgwikipedia.org In this context, it could involve the reaction of 2-nitrophenol with a 1,2-dihaloethane in the presence of a copper catalyst. Modern Ullmann-type reactions often use ligands to improve reaction efficiency and can be performed under milder conditions than the classical approach. indianchemicalsociety.comwikipedia.org Deep eutectic solvents (DESs) have also been explored as green catalysts and solvents for Ullmann ether synthesis. indianchemicalsociety.com

Mitsunobu Reaction: The Mitsunobu reaction provides a method for converting alcohols into a variety of functional groups, including ethers, with inversion of stereochemistry. wikipedia.orgthermofisher.com This reaction uses a phosphine (B1218219), typically triphenylphosphine, and an azodicarboxylate like diethyl azodicarboxylate (DEAD). tcichemicals.comorganic-chemistry.org For the synthesis of 1,2-bis(2-nitrophenoxy)ethane, this could theoretically involve the reaction of ethylene glycol with 2-nitrophenol. The reaction proceeds under mild, neutral conditions but generates stoichiometric amounts of phosphine oxide and reduced azodicarboxylate byproducts. tcichemicals.com

Industrial-Scale Synthesis Considerations for 1,2-Bis(2-Nitrophenoxy)ethane Production

The industrial preparation of 1,2-Bis(2-Nitrophenoxy)ethane has been refined to ensure high yield and purity through optimized reaction parameters and the implementation of modern chemical engineering technologies.

Optimization of Reaction Parameters for Maximum Yield and Purity

The synthesis of 1,2-Bis(2-Nitrophenoxy)ethane is typically achieved through the etherification of ethylene glycol with 2-chloronitrobenzene. google.com A patented industrial method highlights the reaction of approximately 1 mole of ethylene glycol with 190 to 260 mol% of 2-chloronitrobenzene in the presence of an alkali metal hydroxide, such as sodium hydroxide or potassium hydroxide, within a dimethylacetamide (DMAc) solvent. google.comgoogle.comgoogle.com This process is conducted at temperatures ranging from 40 to 100°C, with a preferred range of 50 to 80°C, and most favorably between 55 and 65°C. google.comgoogle.com

This one-step process is designed to overcome the drawbacks of previous methods, allowing for the separation of the product in high yield and purity through simple filtration. google.com The use of DMAc as a solvent is crucial, and the alkali metal hydroxide can be added in solid form or as a suspension in DMAc. google.com This method has been shown to produce yields of up to 93% with a purity of 98.5%. google.comgoogle.com The optimization of these parameters, including molar ratios, temperature, and the choice of base and solvent, is critical for maximizing the efficiency of the industrial production process.

Table 1: Optimized Parameters for Industrial Synthesis of 1,2-Bis(2-Nitrophenoxy)ethane

| Parameter | Optimal Value/Range |

|---|---|

| Reactants | Ethylene glycol and 2-chloronitrobenzene |

| Molar Ratio (2-chloronitrobenzene to ethylene glycol) | 1.9:1 to 2.6:1 google.comgoogle.com |

| Solvent | Dimethylacetamide (DMAc) google.comgoogle.com |

| Base | Alkali metal hydroxide (e.g., Sodium Hydroxide) google.comgoogle.com |

| Temperature | 55-65°C google.comgoogle.com |

| Yield | Up to 93% google.comgoogle.com |

| Purity | 98.5% (via HPLC) google.comgoogle.com |

Application of Continuous Flow Reactors and Advanced Purification Techniques

For large-scale production, continuous flow reactors offer significant advantages over traditional batch processes. These reactors provide superior heat dissipation and can lead to reduced reaction times, enhancing both safety and cost-efficiency. While specific details on the application of continuous flow reactors for 1,2-Bis(2-Nitrophenoxy)ethane are emerging, analogous processes for similar compounds suggest their suitability. For instance, tubular flow reactors can maintain precise temperature control, which is critical for nitration and etherification reactions.

Advanced purification techniques are essential to achieve the high purity required for subsequent applications. Following the reaction, the mixture is typically neutralized, and salts are removed by filtration. google.com The product is then crystallized from the filtrate, often by the addition of water, and collected by suction filtration. google.comgoogle.com The filtrate, containing DMAc and water, can be distilled to recover the solvent for recycling, improving the economic viability of the process. google.com Further purification, if necessary, can be achieved through recrystallization and chromatography.

Chemical Reactivity and Transformation Pathways of 1,2-Bis(2-Nitrophenoxy)ethane

The chemical reactivity of 1,2-Bis(2-Nitrophenoxy)ethane is primarily centered around the transformation of its two nitro groups. These functional groups can undergo reduction to form the corresponding diamino derivatives, which are valuable intermediates in the synthesis of pigments and other complex molecules. google.com

Reduction Reactions Leading to Diamino Derivatives (e.g., 1,2-Bis(2-aminophenoxy)ethane)

The reduction of the nitro groups in 1,2-Bis(2-Nitrophenoxy)ethane to amino groups yields 1,2-Bis(2-aminophenoxy)ethane. google.com This diamine is a key precursor for various applications, notably in the production of high-grade organic pigments. chembk.com The product of this reduction can often be used in further steps without extensive purification. google.comgoogle.com

Table 2: Comparison of Reduction Methods for 1,2-Bis(2-Nitrophenoxy)ethane

| Reduction Method | Reagents/Conditions | Key Features |

|---|---|---|

| Catalytic Hydrogenation | Hydrogen gas, Palladium-on-Carbon (Pd/C) catalyst, Ethanol solvent, 95°C, 0.4 MPa chembk.comcdnsciencepub.com | High yield (90.03%), High purity (99.09%) chembk.com |

| Electrochemical Reduction | Acetonitrile solvent, CO2 presence, controlled potential researchgate.net | Forms cyclic azobenzene (B91143) in an 8-electron process, high efficiency researchgate.netresearchgate.net |

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. samaterials.com In the case of 1,2-Bis(2-Nitrophenoxy)ethane, this is typically carried out using a palladium-on-carbon (Pd/C) catalyst. cdnsciencepub.comyorku.ca The reaction is performed in a solvent such as ethanol under a hydrogen atmosphere at elevated temperature and pressure. chembk.com For example, a described method involves reacting 1,2-Bis(2-Nitrophenoxy)ethane with a nickel catalyst and activated carbon in ethanol at 95°C and a hydrogen pressure of 0.4 MPa, resulting in a molar yield of 90.03% and a purity of 99.09%. chembk.com Pd/C is a versatile catalyst known for its high activity and selectivity in hydrogenation reactions. samaterials.com

Electrochemical methods offer a green and highly controllable alternative for the reduction of nitro compounds. researchgate.netresearchgate.net Recent research has demonstrated the electrochemical reduction of 1,2-Bis(2-Nitrophenoxy)ethane in the presence of carbon dioxide to synthesize a ten-membered cyclic azobenzene. researchgate.net This process involves an irreversible eight-electron reduction. researchgate.net The use of CO2 is significant as it participates in the reaction mechanism. researchgate.net This electrochemical approach is advantageous due to its high efficiency and the ability to operate under mild conditions without the need for traditional catalysts. researchgate.net The resulting cyclic azobenzenes have potential applications due to their unique photophysical properties. researchgate.net

Other Reductive Methodologies (e.g., Sodium Borohydride)

While catalytic hydrogenation is a common method for the reduction of nitroarenes, other chemical reducing agents are also employed to transform 1,2-Bis(2-Nitrophenoxy)ethane. Sodium borohydride (B1222165) (NaBH₄) is a notable reagent in this context. Generally, sodium borohydride is a mild reducing agent used for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.com However, its reactivity can be enhanced or modified by the choice of solvent and reaction conditions, allowing it to reduce nitro groups.

The reduction of the nitro groups in 1,2-Bis(2-Nitrophenoxy)ethane to the corresponding amines to form 1,2-Bis(2-aminophenoxy)ethane can be achieved using reagents like sodium borohydride. This transformation is a critical step in the synthesis of more complex molecules. In a related process, sodium borohydride in methanol (B129727) has been used to reduce a derivative of 1,2-bis(o-nitrophenyl)ethane to o-nitrobenzyl alcohol, demonstrating its utility in reactions involving similar structural motifs. google.com The reaction mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the nitro group, initiating the reduction process. masterorganicchemistry.com

| Reagent | Substrate | Product(s) | Notes |

| Sodium Borohydride (NaBH₄) | 1,2-Bis(2-Nitrophenoxy)ethane | 1,2-Bis(2-aminophenoxy)ethane | A key transformation for producing diamine intermediates. |

| Sodium Borohydride (NaBH₄) / Methanol | 1,2-bis(o-nitrophenyl)ethane derivative | o-nitrobenzyl alcohol | Demonstrates the reduction of related nitroaromatic structures under specific conditions. google.com |

Oxidation Reactions and Derived Product Architectures

The oxidation of 1,2-Bis(2-Nitrophenoxy)ethane can lead to various product architectures, depending on the oxidizing agent and reaction conditions. The aromatic nitro groups are generally stable to further oxidation, but the ethylene bridge connecting the two phenoxy moieties is susceptible to oxidative cleavage or modification. niscpr.res.in

Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide can be used to potentially form nitro derivatives with higher oxidation states, although specific products from the reaction with 1,2-Bis(2-Nitrophenoxy)ethane are not extensively detailed in the literature.

Research on the photolysis of the structural isomer 1,2-bis(2-nitrophenyl)ethane provides insight into potential oxidative pathways. Irradiation of this compound leads to a complex mixture of products resulting from intermolecular redox processes. The identified products include 2-nitrobenzoic acid, 2-nitrobenzyl 2'-nitrophenyl ketone, and 2,2'-dinitrobenzil, indicating that the ethane (B1197151) bridge is oxidized to carbonyl functionalities. niscpr.res.in This suggests that the ethylene bridge in 1,2-Bis(2-Nitrophenoxy)ethane is a reactive site for oxidative transformations.

| Reaction Type | Reagents/Conditions | Potential Products | Key Findings |

| Oxidation | Potassium Permanganate, Chromium Trioxide | Nitro derivatives with higher oxidation states | General potential reaction pathway for this class of compounds. |

| Photolysis (Oxidation) | UV light (on isomer 1,2-bis(2-nitrophenyl)ethane) | 2-Nitrobenzoic acid, 2,2'-Dinitrobenzil, other ketones | Demonstrates the reactivity of the ethane bridge, leading to cleavage and formation of carbonyl groups. niscpr.res.in |

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Moieties

The aromatic rings of 1,2-Bis(2-Nitrophenoxy)ethane are subject to substitution reactions, but the reactivity is heavily influenced by the existing substituents. The two nitro groups are strong electron-withdrawing groups, which deactivates the aromatic rings towards electrophilic aromatic substitution. Conversely, this deactivation makes the rings more susceptible to nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring. The nitro groups themselves can potentially be substituted under specific conditions, often requiring strong bases or acids.

Kinetic studies on related compounds, such as 4-nitrophenyl benzoates, show that nucleophilic substitution reactions on the nitrophenyl moiety proceed through a stepwise mechanism. koreascience.kr The rate and mechanism are sensitive to the electronic nature of other substituents on the ring and the basicity of the nucleophile. koreascience.kr

For electrophilic substitution, the directing effects of the substituents must be considered. The ether linkage (-O-CH₂-) is an activating, ortho-, para-directing group, while the nitro group (-NO₂) is a deactivating, meta-directing group. The interplay of these opposing effects would lead to complex product mixtures if an electrophilic substitution reaction were to be forced under harsh conditions.

Derivatization of 1,2-Bis(2-aminophenoxy)ethane for Complex Molecule Synthesis (e.g., Tetrazotation, Coupling Reactions with Organic Compounds)

The reduction of 1,2-Bis(2-Nitrophenoxy)ethane yields 1,2-Bis(2-aminophenoxy)ethane, a highly valuable and versatile chemical intermediate. google.comscbt.com The two primary amine groups of this molecule are reactive sites for a wide range of derivatizations, leading to the synthesis of complex molecules with important applications, particularly in the fields of pigments and biochemical research. google.comgoogle.com

Tetrazotization and Azo Coupling: A major application of 1,2-Bis(2-aminophenoxy)ethane is in the production of azo pigments. google.com The process involves the diazotization of both primary amine groups using a diazotizing agent like sodium nitrite (B80452) (NaNO₂) in an acidic solution. google.comgoogle.com This forms a highly reactive bis-diazonium salt. This salt is then immediately subjected to a coupling reaction with a suitable coupling component. google.comgoogle.com

A prominent example is the synthesis of Pigment Yellow 180. This is achieved by coupling the bis-diazonium salt of 1,2-Bis(2-aminophenoxy)ethane with two equivalents of 5-acetoacetylaminobenzimidazolone. google.comgoogle.com This reaction forms a large, conjugated molecule responsible for the pigment's yellow color and stability. google.com

Schiff Base Formation: The amine groups can also react with aldehydes to form Schiff bases (imines). For instance, the related compound 1,2-bis(4-chloro-2-aminophenoxy)ethane reacts with 5-bromosalicylaldehyde (B98134) to yield a Schiff base ligand, which can be used to form metal complexes. scientificlabs.co.ukottokemi.com

N-Alkylation for Chelator Synthesis: Another significant derivatization involves the N-alkylation of the amine groups. A critically important molecule synthesized from 1,2-Bis(2-aminophenoxy)ethane is BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). thermofisher.comtcichemicals.comsigmaaldrich.com BAPTA is synthesized by reacting the diamine with a carboxymethylating agent. It is a highly selective calcium chelator, meaning it binds strongly and specifically to Ca²⁺ ions. tcichemicals.com This property makes BAPTA and its derivatives invaluable tools in biochemistry and cell biology for studying the role of calcium in cellular signaling processes. d-nb.infonih.gov

| Derivative Product Class | Reaction Type | Reagents | Application |

| Azo Pigments (e.g., Pigment Yellow 180) | Diazotization followed by Azo Coupling | 1. NaNO₂ / Acid2. 5-Acetoacetylaminobenzimidazolone | High-performance yellow pigments for inks, coatings, and plastics. google.comgoogle.comgoogle.com |

| Schiff Base Ligands | Condensation | Salicylaldehydes (e.g., 5-Bromosalicylaldehyde) | Synthesis of metal complexes, coordination chemistry. scientificlabs.co.ukottokemi.com |

| Calcium Chelators (e.g., BAPTA) | N-Alkylation (Carboxymethylation) | Bromoacetic acid or similar reagents | Biochemical research, fluorescent indicators for calcium ions. sigmaaldrich.comtcichemicals.comnih.gov |

Advanced Characterization and Spectroscopic Analysis of 1,2 Bis 2 Nitrophenoxy Ethane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 1,2-Bis(2-nitrophenoxy)ethane and its derivatives. It provides detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Applications

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural confirmation of 1,2-Bis(2-nitrophenoxy)ethane and its related compounds.

In the ¹H NMR spectrum of a derivative, 1,2-bis(2-aminiphenoxy)ethane, the aromatic protons (ArH) appear as a multiplet in the range of δ 6.6–6.9 ppm. researchgate.net The ethylene (B1197577) bridge protons (-OCH₂CH₂O-) present as a singlet at 4.35 ppm, and the amine protons (-NH₂) show a broad singlet at 3.40 ppm. researchgate.net For a related dinitro compound, 1,2-bis(4-methyl-3-nitrophenyl)ethane, the aromatic protons appear as a multiplet between δ 6.90-7.7 ppm, with the methyl protons (-CH₃) as a singlet at 2.82 ppm and the ethylene bridge protons (-CH₂-) as a singlet at 3.43 ppm. dubsscdapoli.in

¹³C NMR data is also vital for structural elucidation. For instance, in a derivative of 1,2-bis(2-nitrophenoxy)ethane, the carbon atoms of the ethylene bridge (C₂H₄) show a signal at 31.4 ppm. beilstein-journals.org

Table 1: ¹H and ¹³C NMR Data for 1,2-Bis(2-Nitrophenoxy)ethane Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|---|---|

| 1,2-bis(2-aminophenoxy)ethane | ¹H | 6.6-6.9 (m) | ArH | researchgate.net |

| ¹H | 4.35 (s) | -OCH₂CH₂O- | researchgate.net | |

| ¹H | 3.40 (broad s) | -NH₂ | researchgate.net | |

| 1,2-bis(4-methyl-3-nitrophenyl)ethane | ¹H | 6.90-7.7 (m) | ArH | dubsscdapoli.in |

| ¹H | 3.43 (s) | -CH₂- | dubsscdapoli.in | |

| ¹H | 2.82 (s) | -CH₃ | dubsscdapoli.in | |

| Derivative of 1,2-bis(2-nitrophenoxy)ethane | ¹³C | 31.4 | C₂H₄ | beilstein-journals.org |

Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Configurational and Conformational Analysis

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful methods for determining the configuration and conformation of complex molecules.

COSY experiments are used to identify spin-spin coupled protons, revealing through-bond connectivity. For example, in the analysis of 1,1-bis(2-carbamoylguanidino)furan-2-ylmethane, a COSY spectrum showed correlations that helped to elucidate the neighboring protons on the furan (B31954) ring. chemsociety.org.ng Long-range COSY can be employed to detect weaker, multi-bond couplings. cas.cz

NOESY experiments, on the other hand, identify protons that are close in space, providing through-space correlations. This is particularly useful for conformational analysis. mdpi.com For instance, in the study of 1,2,3-triazole oximes, NOESY spectra helped to determine the spatial arrangement of substituents. mdpi.com The conformational analysis of 14-membered macrocyclic ethers has also been successfully performed using low-temperature dynamic NMR (DNMR) spectra, which allows for the interpretation of van der Waals steric compression and anisotropic shielding effects. researchgate.net

Vibrational Spectroscopy for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used to study conformational changes.

Infrared (IR) Spectroscopy (e.g., Nitro Group Stretching Vibrations, Carbon-Oxygen Stretches)

Infrared (IR) spectroscopy is a key technique for identifying the characteristic functional groups in 1,2-Bis(2-nitrophenoxy)ethane and its derivatives. The nitro group (NO₂) typically exhibits strong, characteristic stretching vibrations. These are generally observed around 1520 cm⁻¹ and 1350 cm⁻¹. The carbon-oxygen (C-O) stretching vibrations in the ether linkage are also readily identifiable in the IR spectrum. For instance, in a Schiff base ligand derived from 1,2-bis(p-aminophenoxy)ethane, the phenolic C-O stretch appears at 1282 cm⁻¹. ijcrt.org

Table 2: Characteristic IR Frequencies for 1,2-Bis(2-Nitrophenoxy)ethane and Related Compounds

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1520 | |

| Nitro (NO₂) | Symmetric Stretch | ~1350 | |

| Carbonyl (C=O) | Stretch | ~1700-1710 | niscpr.res.in |

| Ether (C-O-C) | Stretch | ~1100 | researchgate.net |

| Phenolic (C-O) | Stretch | ~1280 | ijcrt.org |

| Alkyl (C-H) | Stretch | ~2890-2902 | ijcrt.orgresearchgate.net |

In Situ Fourier Transform Infrared Spectroscopy (FT-IR) Spectroelectrochemistry for Reaction Mechanism Elucidation

In situ Fourier Transform Infrared (FT-IR) spectroelectrochemistry is a powerful technique for studying reaction mechanisms in real-time. austinpublishinggroup.comnih.gov This method allows for the monitoring of changes in the vibrational spectrum of a molecule as an electrochemical reaction proceeds.

For example, the electrochemical reduction of 1,2-bis(2-nitrophenoxy)ethane (BNPOE) has been investigated using in situ FT-IR spectroelectrochemistry. researchgate.netresearchgate.net This technique, in conjunction with cyclic voltammetry, revealed an irreversible eight-electron reduction process. researchgate.net The formation of intermediates and products can be tracked by the appearance and disappearance of specific IR bands. researchgate.net This approach has been successfully used to elucidate the mechanism of CO₂ capture during the electrochemical synthesis of a ten-membered cyclic azobenzene (B91143) from BNPOE. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochromic Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying compounds that exhibit photochromism.

The UV-Vis spectrum of a derivative of 1,2-bis(2-nitrophenoxy)ethane, N,N'-bis[3-(2-nitrophenyl)allylidene]ethane-1,2-diamine, and its silver(I) complex have been recorded. scielo.br Since d-d transitions are not expected for a d¹⁰ complex, the observed bands are assigned to metal-to-ligand charge transfer (MLCT) or ligand-centered π→π* transitions. scielo.br

The photochromic properties of bicyclic aziridine (B145994) derivatives, which can be synthesized from related nitro compounds, have been investigated using UV-Vis spectroscopy. mdpi.com These compounds exhibit changes in their absorption spectra upon irradiation with light of a specific wavelength, indicating a reversible transformation between two isomers with different electronic properties. mdpi.com Similarly, the photochromic behavior of a ten-membered cyclic azobenzene, synthesized from 1,2-bis(2-nitrophenoxy)ethane, was studied by irradiating the solution and observing the changes in the UV-Vis spectrum. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern. For 1,2-Bis(2-Nitrophenoxy)ethane, with a molecular formula of C₁₄H₁₂N₂O₆, the expected molecular weight is approximately 304.26 g/mol . chemicalbook.comsigmaaldrich.comnih.gov Different ionization methods can be employed to generate ions for analysis, each providing unique structural insights.

Electron Impact Mass Spectrometry (EI-MS)

Electron Impact (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). This process usually leads to extensive fragmentation of the molecule, providing a detailed "fingerprint" that is useful for structural elucidation.

While a published EI-MS spectrum for 1,2-Bis(2-Nitrophenoxy)ethane is not available in public spectral databases such as the NIST WebBook or MassBank, a hypothetical analysis can be described. Upon ionization, a molecular ion peak (M⁺•) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (~304). Due to the energy of the EI source, this molecular ion would likely be of low abundance.

The fragmentation pattern would be dominated by cleavages at the weakest bonds. Key fragmentations would likely include:

Cleavage of the ether linkages (C-O bonds).

Scission of the central ethane (B1197151) bridge (C-C bond).

Loss of the nitro groups (-NO₂) or parts thereof (e.g., NO, O).

The resulting fragments would provide a map of the molecule's connectivity. For example, the presence of a nitrophenoxy cation would be a key indicator of the structure.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is a soft ionization technique where the sample is mixed in a non-volatile matrix (like glycerol (B35011) or 3-nitrobenzyl alcohol) and bombarded with a beam of high-energy neutral atoms, such as argon or xenon. nih.govmassbank.jp This method is particularly useful for polar, thermally labile compounds and typically produces a prominent pseudomolecular ion, such as [M+H]⁺ (protonated molecule) or [M+Na]⁺, with minimal fragmentation. nih.gov

Specific FAB-MS data for 1,2-Bis(2-Nitrophenoxy)ethane is not found in the surveyed literature. However, if analyzed by FAB-MS, the compound would be expected to show a strong signal for the protonated molecule [C₁₄H₁₂N₂O₆ + H]⁺ at m/z 305. The reduced fragmentation, compared to EI-MS, provides clear confirmation of the molecular weight, which is a primary advantage of this technique. Any observed fragments would likely correspond to the most stable daughter ions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and the conformation of the molecule. Furthermore, it reveals how molecules pack together in the crystal lattice, including the nature of intermolecular forces.

A search of the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) did not yield a publicly available crystal structure for 1,2-Bis(2-Nitrophenoxy)ethane. Therefore, a definitive analysis of its solid-state structure, intermolecular interactions, and crystal packing is not possible from existing experimental data.

However, a study on the reduced analogue, 1,2-bis(2-aminophenoxy)ethane, which is synthesized from the title compound, reveals a structure with a crystallographic twofold axis bisecting the central C-C bond and a layered packing arrangement stabilized by hydrogen bonding. While informative, the electronic and steric differences between a nitro (-NO₂) and an amino (-NH₂) group mean that these specific findings cannot be directly extrapolated to 1,2-Bis(2-Nitrophenoxy)ethane.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. This data is used to verify its empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry to confirm the compound's identity and purity.

The molecular formula for 1,2-Bis(2-Nitrophenoxy)ethane is C₁₄H₁₂N₂O₆. sigmaaldrich.com Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated.

Table 1: Theoretical Elemental Composition of 1,2-Bis(2-Nitrophenoxy)ethane

| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Mass Percentage (%) |

| Carbon | C | 12.011 | 14 | 168.154 | 55.26% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 3.98% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 9.21% |

| Oxygen | O | 15.999 | 6 | 95.994 | 31.55% |

| Total | 304.258 | 100.00% |

Experimental results from elemental analysis of a synthesized sample of 1,2-Bis(2-Nitrophenoxy)ethane would be expected to closely match these theoretical percentages, typically within a ±0.4% margin, to confirm its successful synthesis and purity.

Coordination Chemistry and Supramolecular Interactions Involving 1,2 Bis 2 Nitrophenoxy Ethane

1,2-Bis(2-Nitrophenoxy)ethane as a Precursor for Advanced Ligand Synthesis

The journey from 1,2-bis(2-nitrophenoxy)ethane to highly functional ligands begins with the reduction of its two nitro groups to primary amines. This transformation is typically achieved through catalytic hydrogenation, for instance, using palladium on carbon. The resulting diamine, 1,2-bis(2-aminophenoxy)ethane, is a versatile building block, prized for its flexible ethylene (B1197577) dioxy linker that connects two aminophenoxy units. This structure is crucial for the synthesis of complex polydentate ligands capable of encapsulating metal ions. researchgate.net

Synthesis of Polydentate Ligands from 1,2-Bis(2-aminophenoxy)ethane (e.g., Schiff Bases, Crown Ethers, Cryptands)

The diamine 1,2-bis(2-aminophenoxy)ethane is readily converted into a variety of powerful ligands through condensation and cyclization reactions.

Schiff Bases: One of the most common applications of this diamine is in the synthesis of tetradentate Schiff base ligands. These are typically formed through the condensation reaction between the two primary amine groups of 1,2-bis(2-aminophenoxy)ethane and two equivalents of an aldehyde, such as 2-hydroxy-1-naphthaldehyde. The resulting ligands possess a desirable N₂O₂ donor set, where coordination to a metal ion occurs via the two azomethine nitrogen atoms and the two phenolic oxygen atoms. ijcrt.org The flexible ethane-1,2-diylbis(oxy) bridge allows the ligand to create a stable coordination environment around a central metal ion.

Crown Ethers and Cryptands: The structural framework of 1,2-bis(2-aminophenoxy)ethane is also ideal for constructing macrocyclic and macrobicyclic ligands. Cryptands, which are three-dimensional analogues of crown ethers, offer enhanced selectivity and binding strength for guest ions. wikipedia.org A notable example is the synthesis of a dibromo-substituted cryptand, which functions as a potassium ionophore. The synthesis involves reducing 1,2-bis(2-nitrophenoxy)ethane to its diamine form, followed by reaction with a diacid chloride to form a diamide, and subsequent reduction and macrocyclization steps to yield the final bicyclic cryptand structure.

Complexation with Metal Cations

Ligands derived from 1,2-bis(2-aminophenoxy)ethane exhibit a rich coordination chemistry, forming stable complexes with a range of metal cations. The nature of the ligand—whether it is an open-chain Schiff base or a macrocyclic cryptand—dictates its binding preferences and the structure of the resulting metal complex.

Investigation of Binding Selectivity and Affinity for Alkali and Transition Metal Ions

The binding properties of these ligands have been extensively studied. Schiff base ligands derived from this precursor readily coordinate with transition metal(II) ions, such as copper(II) and zinc(II). ijcrt.org These complexes typically feature a 4+1 coordination geometry, resulting in a distorted square-pyramidal structure.

A highly significant derivative is 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA), a decadentate ligand renowned for its high affinity and selectivity for calcium ions (Ca²⁺). wikipedia.org BAPTA binds calcium through four carboxylate groups, two amine nitrogens, and two ether oxygen atoms, making it an exceptionally effective chelator used widely in biological studies to control intracellular calcium concentrations. wikipedia.orgnih.gov

Cryptands synthesized from this precursor are designed for high selectivity towards alkali metal ions. Their three-dimensional cavities provide a pre-organized binding site that matches the size of specific cations, such as potassium (K⁺), leading to strong and selective complexation. wikipedia.org

| Ligand Type | Target Cations | Coordination Sites |

| Schiff Bases | Cu(II), Zn(II) | N₂O₂ (azomethine N, phenolic O) |

| BAPTA | Ca(II) | N₂, O₈ (amine N, carboxylate O, ether O) |

| Cryptands | K(I) | N₂, O₆ (amine N, ether O) |

Formation of Homo- and Heteronuclear Coordination Complexes

The research literature predominantly describes the formation of mononuclear (and thus homonuclear) complexes with ligands derived from 1,2-bis(2-aminophenoxy)ethane. In these cases, a single metal ion is complexed by one multidentate ligand. For example, Schiff base ligands form mononuclear complexes with Cu(II) and Zn(II) with a 1:1 metal-to-ligand stoichiometry. The stereochemical rigidity of the ligand framework can induce a chiral configuration (Λ or Δ) at the metal center. ijcrt.org

Applications in Cation Recognition and Sensing Systems

The selective binding properties of these ligands make them excellent candidates for chemical sensors. The complexation of a cation often leads to a measurable change in the system's physical or chemical properties, such as its fluorescence or electrochemical potential.

BAPTA and its derivatives are integral to the design of fluorescent indicators for calcium ions. wikipedia.orgbroadpharm.com For instance, Oregon Green 488 BAPTA is a sensor that exhibits a significant change in fluorescence intensity upon binding Ca²⁺. wikipedia.org Furthermore, organometallic derivatives, such as a ferrocenyl-BAPTA conjugate, have been developed as redox-active chelators that act as conformational sensors with a distinct electrochemical response to calcium binding. nih.gov

Cryptands derived from the precursor are effective as ionophores in ion-selective electrodes, where their selective binding of ions like K⁺ generates a specific electrical potential that can be correlated to the ion's concentration.

Relevance to Bioinorganic Chemistry and Metalloenzyme Mimics

The coordination chemistry of ligands derived from 1,2-bis(2-aminophenoxy)ethane holds considerable relevance in the field of bioinorganic chemistry. This is most prominently demonstrated by the widespread use of BAPTA as a tool to study the role of calcium signaling in countless biological processes. nih.govnih.gov By precisely controlling intracellular Ca²⁺ levels, researchers can investigate calcium's role in everything from muscle contraction to neurotransmission and apoptosis.

Furthermore, the ability of Schiff base complexes derived from this precursor to induce specific stereochemistry (chirality) at the metal center is a key feature in the design of metalloenzyme mimics. ijcrt.org Many enzymes have active sites containing a metal ion in a highly specific, chiral environment. By creating synthetic complexes that replicate these structural features, researchers can gain insight into the mechanisms of enzymatic reactions and develop catalysts for novel chemical transformations. The distorted square-pyramidal geometry observed in Cu(II) and Zn(II) complexes is representative of the coordination environments found in various metalloproteins. whoi.edu

| Compound/Ligand | Metal Ion(s) | Application/Relevance |

| Schiff Base Complexes | Cu(II), Zn(II) | Metalloenzyme mimics (creation of chiral metal centers) |

| BAPTA | Ca(II) | Intracellular calcium chelation, biological signaling studies |

| BAPTA Derivatives | Ca(II), Eu(III) | Fluorescent and electrochemical calcium sensors |

| Cryptands | K(I) | Ionophores for potassium recognition |

Applications of 1,2 Bis 2 Nitrophenoxy Ethane in Advanced Materials Science and Polymer Chemistry

Role as an Intermediate in Pigment Synthesis

A primary application of 1,2-Bis(2-Nitrophenoxy)ethane lies in its function as a key intermediate for the production of high-performance pigments. google.comgoogle.com The process involves the chemical reduction of the two nitro groups on the molecule to form the corresponding diamine, 1,2-bis(2-aminophenoxy)ethane. google.comchembk.com This resulting diamine is then subjected to further chemical reactions to produce valuable pigments. google.com

Production of Value-Added Yellow Pigments and their Stability Characteristics

The diamine derivative of 1,2-Bis(2-Nitrophenoxy)ethane is particularly crucial for synthesizing certain yellow pigments. google.comgoogle.com Through a process called tetrazotation, followed by a coupling reaction with compounds like 5-acetoacetylamino-benzimidazolones, high-value yellow pigments are created. google.com These pigments are noted for their vibrant color and stability, making them suitable for use in demanding applications such as industrial coatings and dyes. One notable example is the synthesis of C.I. Pigment Yellow 180, a high-grade organic pigment, which utilizes the diamine derived from 1,2-bis(2-nitrophenoxy)ethane as a key component. chembk.comlookchem.com

Integration into Polymer Systems

The utility of 1,2-Bis(2-Nitrophenoxy)ethane extends into the realm of polymer chemistry, where it serves as a foundational component for creating innovative polymer systems with responsive and enhanced properties.

Synthesis of Boronic Esters through Light-Induced Deprotection Methods

Recent research has demonstrated the use of 1,2-Bis(2-Nitrophenoxy)ethane derivatives in the synthesis of boronic esters. Specifically, diols derived from this compound, such as 1,2-bis(2-nitrophenyl)-1,2-ethanediol, can be reacted to form boronate esters. chemrxiv.org A key feature of these systems is the ability to undergo light-induced deprotection. This process, often utilizing the photocleavable nature of the 2-nitrobenzyl group, allows for the controlled release of boronic acids upon exposure to light. chemrxiv.org This light-triggered release enables applications such as photo-induced polycondensation of siloxanes. chemrxiv.org

Development of New Materials with Enhanced Viscosity and Stability under Varying Conditions

The integration of boronic esters derived from 1,2-Bis(2-Nitrophenoxy)ethane into polymer structures can lead to materials with improved physical properties. These materials can exhibit increased viscosity and enhanced stability under different environmental conditions. For instance, certain boronate esters synthesized from related diols have shown good stability in the presence of ambient light and at elevated temperatures, which is a desirable characteristic for materials intended for use in environments where chemical degradation is a concern. chemrxiv.org The cross-linking of polymers like polyimides with derivatives of this compound can enhance thermal and mechanical properties, making them more robust for demanding applications. univook.com

Design of Photoresponsive Polymers and Thin Films

The photocleavable nature of the 2-nitrobenzyl group, inherent to the structure of 1,2-Bis(2-Nitrophenoxy)ethane, is a key feature in the design of photoresponsive polymers and thin films. researchgate.net This functionality allows for the creation of "smart" materials that can change their properties in response to a light stimulus. For example, incorporating this molecule or its derivatives into a polymer backbone can enable the light-induced cleavage of the polymer chain or the release of encapsulated molecules. This principle has been explored in the development of photoresponsive polymersomes, where the light-induced change in the polymer structure leads to a change in the permeability of the vesicle membrane. mdpi.com Such materials have potential applications in areas like controlled drug delivery and the fabrication of micro-patterned surfaces.

Precursor for Molecular Photoswitches

1,2-Bis(2-Nitrophenoxy)ethane serves as a commercially available starting material for the synthesis of more complex molecular photoswitches, such as diazocines. chemrxiv.orgthieme-connect.com Diazocines are a class of photoswitchable molecules that can reversibly change their shape upon exposure to light of different wavelengths. iucr.orgnih.gov The synthesis of functionalized diazocines often begins with the halogenation of 1,2-Bis(2-Nitrophenoxy)ethane. chemrxiv.orgthieme-connect.com These resulting halogenated compounds are then subjected to a series of reactions, including reduction and ring-closure, to form the diazocine core. chemrxiv.orgthieme-connect.com These photoswitches are of interest for applications in photopharmacology, smart materials, and optical data storage due to their distinct photochemical properties. chemrxiv.orgresearchgate.net

Electrochemical Synthesis of Cyclic Azobenzenes (e.g., 6,7-dihydrodibenzo[e,i]researchgate.netresearcher.lifenih.govgoogle.comdioxadiazecine)

A significant application of 1,2-Bis(2-Nitrophenoxy)ethane (BNPOE) is in the electrochemical synthesis of a ten-membered cyclic azobenzene (B91143) known as 6,7-dihydrodibenzo[e,i] researchgate.netresearcher.lifenih.govgoogle.comdioxadiazecine (DDEI). researchgate.netdntb.gov.ua This process is achieved through the reduction of BNPOE in the presence of carbon dioxide. researchgate.netresearchgate.net The mechanism of this synthesis involves an irreversible eight-electron reduction process and the capture of CO2. researchgate.net This electrochemical method is considered an efficient and environmentally friendly approach as it utilizes electrons as the reducing agent, requires no catalyst, and operates under mild, controllable conditions with straightforward procedures. researchgate.net The synthesis has been elucidated using techniques such as in situ Fourier transform infrared (FT-IR) spectroelectrochemistry, complemented by ¹³C NMR, ¹H NMR, and mass spectrometry analyses. researchgate.netresearchgate.net

Cyclic azobenzenes, like the one derived from BNPOE, are noted for their enhanced photophysical properties when compared to traditional linear azobenzenes. These properties include activation by visible light and exceptional thermal stability. researchgate.netresearchgate.net However, the broader application of these cyclic compounds has been historically limited by challenges in their synthesis. researchgate.netresearcher.life The electrochemical reduction of aromatic nitro compounds to form azo derivatives has gained considerable attention as a viable and green alternative. researchgate.net

| Reactant | Process | Product | Key Features | Analytical Techniques |

|---|---|---|---|---|

| 1,2-Bis(2-Nitrophenoxy)ethane (BNPOE) | Electrochemical reduction in the presence of CO2 | 6,7-dihydrodibenzo[e,i] researchgate.netresearcher.lifenih.govgoogle.comdioxadiazecine (DDEI) | Irreversible eight-electron process, CO2 capture, catalyst-free, mild conditions | In situ FT-IR, 13C NMR, 1H NMR, Mass Spectrometry |

Mechanisms of Photoisomerization (Trans-Cis Interconversion)

Azobenzenes are well-known for their ability to exist in two distinct geometric isomers: a thermally stable, elongated trans form and a bent cis form. researchgate.netbeilstein-journals.org This photoisomerization is a reversible process. beilstein-journals.org The conversion from the trans to the cis isomer is typically induced by ultraviolet (UV) light irradiation, while the reverse, from cis to trans, can occur either thermally or through irradiation with light of a different wavelength. researchgate.netbeilstein-journals.org

The cyclic azobenzene, DDEI, synthesized from BNPOE, demonstrates highly efficient trans-to-cis isomerization when irradiated with green light (500 nm), achieving a remarkable yield of 97%. researchgate.netresearchgate.net Both the trans and cis isomers of DDEI exhibit excellent thermal stability. researchgate.net Unlike some smaller cyclic azobenzenes, the trans configuration of this ten-membered ring is more stable than its cis counterpart, which is in line with the behavior of conventional linear azobenzenes. researchgate.net

The photoisomerization process involves a significant change in molecular geometry, which is fundamental to its application in molecular devices. beilstein-journals.org For azobenzene in general, the distance between the 4 and 4' carbons of the aromatic rings decreases from 9.0 Å in the trans form to 5.5 Å in the cis form. beilstein-journals.org The mechanism of isomerization is a subject of detailed study, with proposals suggesting that photoinduced trans-cis isomerization proceeds via a rotation mechanism, while the thermal cis-trans reversion follows an inversion pathway. nih.govbeilstein-journals.org

| Isomerization | Stimulus | Yield | Key Property |

|---|---|---|---|

| Trans to Cis | Green light (500 nm) | 97% | Highly efficient |

| Cis to Trans | Thermal or light-induced | - | Excellent thermal stability of both isomers |

Applications in Photonics, Optoelectronics, and Molecular Machines

The unique properties of cyclic azobenzenes derived from 1,2-Bis(2-Nitrophenoxy)ethane make them promising candidates for a variety of advanced applications. researchgate.netresearchgate.net The combination of synthetic accessibility through electrochemical methods and superior photophysical properties opens doors for their use in photonics, optoelectronics, and the construction of molecular machines. researchgate.netacs.org

In the realm of photonics and optoelectronics, materials that can be reversibly switched between two states by light are highly sought after. The distinct absorption spectra and dipole moments of the cis and trans isomers of azobenzenes can be harnessed for optical data storage and other light-modulated systems. beilstein-journals.orgacs.orgacs.org

Furthermore, the significant and reversible change in molecular shape during photoisomerization is a key principle in the design of molecular machines. beilstein-journals.org The controlled motion at the molecular level, akin to opening and closing or translational movement, can be used to perform work on a nanoscale. beilstein-journals.orgnih.gov Chiral azobenzene derivatives have been employed as dopants in liquid crystals to create self-organized helical superstructures, demonstrating the potential for these molecular switches to control macroscopic properties. researchgate.net The ability to undergo reversible isomerization with visible light is particularly advantageous for applications in biological systems, where UV light can be harmful. nih.gov

Computational Chemistry and Theoretical Studies on 1,2 Bis 2 Nitrophenoxy Ethane

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, such as its three-dimensional shape and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is particularly effective for determining optimized molecular geometries—the most stable arrangement of atoms in a molecule—and for calculating vibrational frequencies, which correspond to the frequencies of infrared (IR) and Raman spectroscopy.

For compounds structurally related to 1,2-Bis(2-Nitrophenoxy)ethane, DFT calculations, often using the B3LYP functional with a 6-31G* basis set, have been successfully employed to predict optimized geometries. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and torsion angles. For instance, studies on the flexible 1,2-(bis-phenoxy)ethane framework show that multiple conformations are possible due to the rotational freedom around the central ethane (B1197151) bridge. researchgate.net In the related molecule 1,4-Bis(2-nitrophenoxy)butane, a trans-gauche-trans conformation of the central aliphatic chain was found to be the most stable in the solid state. researchgate.net

Theoretical vibrational frequencies calculated via DFT are often compared with experimental FT-IR and Raman spectra to validate the accuracy of the computational model. comu.edu.tr For a similar compound, 2,2,2-trichloro-N,N׳-bis(2-nitrophenyl)-ethane-1,1-diamine, the calculated wavenumbers for C-H stretching vibrations were observed at 3105 and 3079 cm⁻¹, which aligns well with the experimental FT-IR values of 3105 and 3059 cm⁻¹. comu.edu.tr

Table 1: Representative Calculated vs. Experimental Vibrational Frequencies for a Related Nitrophenyl Compound This table is illustrative of the data obtained from DFT calculations for similar molecular structures.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N–H stretch (asymmetric) | 3362 | 3332 |

| N–H stretch (symmetric) | 3364 | 3337 |

| C–H stretch (aromatic) | 3105 | 3105 |

| C–H stretch (aromatic) | 3079 | 3059 |

| NO₂ stretch (asymmetric) | 1539 | 1609 |

| NO₂ stretch (symmetric) | 1329 | 1341 |

Source: Adapted from spectroscopic studies on related nitrophenyl compounds. comu.edu.tr

Computational methods are also valuable for predicting the existence and relative stability of different isomers, including tautomers and conformers (atropisomers). While direct studies on the tautomerism of 1,2-Bis(2-Nitrophenoxy)ethane are not prominent, research on analogous compounds demonstrates the utility of these theoretical approaches. For example, 4-Nitrophenylmalononitrile has been shown to exist in two stable tautomeric forms, undergoing a nitro/aci-nitro interconversion that is dependent on the solvent. oup.com

The halogenation of 1,2-bis(2-nitrophenyl)ethane results in a statistical mixture of non-, mono-, and di-halogenated isomers. thieme-connect.com Computational analysis can help predict the ratios and stabilities of such isomeric products. Furthermore, studies on other complex nitroaromatic molecules have identified the existence of stable atropisomers—conformational isomers that are stable due to hindered rotation around a single bond. nih.govresearchgate.net These atropisomers can possess distinct physical and biological properties, and computational modeling is essential for understanding their structures and interconversion kinetics. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The flexible nature of the O-CH₂-CH₂-O linkage in 1,2-Bis(2-Nitrophenoxy)ethane allows for a wide range of possible conformations. researchgate.net Molecular Dynamics (MD) simulations can model the movement of atoms over time, providing a detailed picture of the molecule's conformational landscape and flexibility. researchgate.net

These simulations, along with crystal structure analysis of related compounds, reveal the importance of various non-covalent intermolecular interactions that dictate how molecules pack in the solid state. These interactions include:

Weak C-H···O hydrogen bonds: These interactions are frequently observed between the hydrogen atoms of the benzene (B151609) rings and the oxygen atoms of the nitro groups or the ether linkages. researchgate.netresearchgate.net

π-π stacking: The aromatic rings can stack on top of each other, an interaction that helps to stabilize the crystal structure.

Dipole-dipole interactions: The polar nitro groups contribute to significant dipole-dipole forces that influence molecular packing.

Understanding these interactions is key to predicting the material properties of the compound.

Modeling of Reaction Pathways and Mechanisms (e.g., Eight-Electron Reduction)

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms. A significant reaction of 1,2-Bis(2-Nitrophenoxy)ethane (BNPOE) is its electrochemical reduction to form a ten-membered cyclic azobenzene (B91143). researchgate.netresearchgate.net Theoretical modeling, specifically using DFT, has been instrumental in understanding this transformation. researchgate.netresearchgate.net

The reaction is an irreversible eight-electron process that involves the reduction of both nitro groups and a cyclization step. researchgate.netresearchgate.net DFT calculations help to:

Identify the structures of reaction intermediates.

Calculate the energies of transition states.

This combined experimental and theoretical approach provides a comprehensive understanding of the reduction mechanism, which is crucial for optimizing the synthesis of valuable cyclic compounds. researchgate.net

Theoretical Studies on Ligand-Cation Binding and Selectivity

The reduction of 1,2-Bis(2-Nitrophenoxy)ethane yields 1,2-bis(2-aminophenoxy)ethane, a key precursor for synthesizing macrocyclic ligands like cryptands. mdpi.commdpi.com These ligands are known for their ability to selectively bind specific metal cations.

Theoretical studies play a vital role in understanding and predicting the binding affinity and selectivity of these host-guest systems. mdpi.com For example, a dibenzo-cryptand [2.2.2] synthesized from this precursor shows a high affinity for potassium (K⁺) ions. mdpi.com Computational modeling can explain this selectivity by demonstrating how the size of the cryptand's cavity (2.8 Å) provides an optimal fit for the ionic radius of K⁺ (2.66 Å). mdpi.com DFT studies can calculate the binding energies between the ligand and various cations, predicting which ion will form the most stable complex. mdpi.com

Table 2: Cavity Size and Cation Selectivity

| Ligand | Cavity Diameter (Å) | Best Fit Cation | Cation Diameter (Å) |

| Cryptand [2.1.1] | 1.6 | Li⁺ | 1.52 |

| Cryptand [2.2.1] | 2.2 | Na⁺ | 2.04 |

| Cryptand [2.2.2] | 2.8 | K⁺ | 2.66 |

Source: Based on data for cryptand selectivity. mdpi.com

Computational Approaches for Structure-Function Relationships in Biological Systems

While 1,2-Bis(2-Nitrophenoxy)ethane itself is primarily an intermediate, its derivatives have applications as fungicides and are precursors to pigments. google.com Computational methods are used to establish relationships between the molecular structure of these types of compounds and their function, including biological activity.

For related nitroaromatic compounds, DFT calculations are used to model electronic properties like HOMO-LUMO gaps and charge distributions. These properties are critical for understanding the molecule's reactivity and how it might interact with biological targets, such as enzymes or receptors. For instance, the electron-withdrawing nature of nitro groups can be crucial for a compound's mechanism of action, potentially making it a target for enzymatic reduction in hypoxic environments, a strategy used in developing anticancer prodrugs. nih.govresearchgate.net By modeling these structure-function relationships, computational chemistry can guide the design of new molecules with enhanced or specific biological activities.

Environmental and Toxicological Research Aspects of 1,2 Bis 2 Nitrophenoxy Ethane

Safety Protocols and Handling Procedures in Research Laboratories

Given its hazard profile, strict safety protocols and handling procedures are essential when working with 1,2-Bis(2-nitrophenoxy)ethane in a laboratory setting.

Personal Protective Equipment (PPE):

Eye/Face Protection: Goggles conforming to European standard EN 166 are recommended. fishersci.pt

Hand Protection: Protective gloves should be worn. fishersci.pt

Skin and Body Protection: Long-sleeved clothing is advised to prevent skin contact. fishersci.pt

Respiratory Protection: In situations where workers are exposed to concentrations above the exposure limit, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used. For small-scale laboratory use, a NIOSH/MSHA or European Standard EN 149:2001 approved respirator may be necessary if exposure limits are exceeded. fishersci.pt

General Hygiene Measures:

Handle the compound in accordance with good industrial hygiene and safety practices. fishersci.pt

Avoid contact with skin, eyes, and clothing. fishersci.pt

Do not ingest or inhale the substance. fishersci.pt

Prevent dust formation. fishersci.pt

Keep away from food, drink, and animal feeding stuffs. fishersci.pt

Do not eat, drink, or smoke when using this product. fishersci.pt

Remove and wash contaminated clothing and gloves before reuse. fishersci.pt

Wash hands before breaks and after work. fishersci.pt

Storage:

Store in a well-ventilated place and keep the container tightly closed. bluhmsysteme.at

Protect the substance from moisture. fishersci.pt

Considerations for Chemical Reactivity and Hazardous Decomposition Products

Reactivity: There is no known reactivity based on available information. fishersci.pt

Chemical Stability: The compound is sensitive to moisture. fishersci.pt

Hazardous Reactions: No hazardous reactions are expected under normal processing conditions. fishersci.pt

Conditions to Avoid: Incompatible products and excess heat should be avoided. fishersci.pt

Incompatible Materials: There are no known incompatible materials. fishersci.pt

Hazardous Decomposition Products: Under normal use conditions, no hazardous decomposition products are expected. fishersci.pt However, thermal decomposition can lead to the release of irritating gases and vapors.

Risk Assessment and Mitigation Strategies in Chemical Research

A thorough risk assessment should be conducted before handling 1,2-Bis(2-nitrophenoxy)ethane. This involves identifying potential hazards and implementing appropriate control measures to minimize risks.

Hazard Identification: The primary hazards associated with 1,2-Bis(2-nitrophenoxy)ethane are:

Skin irritation (H315). fishersci.pt

Serious eye irritation (H319). fishersci.pt

May cause respiratory irritation (H335). fishersci.pt

Risk Mitigation:

Engineering Controls: Ensure adequate ventilation in the work area. fishersci.pt

Personal Protective Equipment (PPE): Always wear appropriate PPE as detailed in section 8.2. fishersci.pt

Handling Procedures: Follow the recommended handling procedures to avoid contact and inhalation. fishersci.pt

Emergency Procedures: In case of accidental exposure, follow the first aid measures outlined in the safety data sheet. fishersci.pt For spills, ensure adequate ventilation, use personal protective equipment, and avoid dust formation. Sweep up the spilled material and place it in a suitable, closed container for disposal. fishersci.pt Environmental precautions should be taken to prevent its release into the environment. fishersci.pt

Interactive Data Table: Hazard and Precautionary Statements

| Hazard Statement | Code | Precautionary Statement | Code |

| Causes skin irritation | H315 | IF ON SKIN: Wash with plenty of soap and water. | P302 + P352 |

| Causes serious eye irritation | H319 | If eye irritation persists: Get medical advice/attention. | P337 + P313 |

| May cause respiratory irritation | H335 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | P304 + P340 |

| Call a POISON CENTER or doctor if you feel unwell. | P312 | ||

| Wear protective gloves/protective clothing/eye protection/face protection. | P280 | ||

| If skin irritation occurs: Get medical advice/attention. | P332 + P313 |

Source: fishersci.pt

Future Research Directions and Unexplored Avenues for 1,2 Bis 2 Nitrophenoxy Ethane

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of 1,2-Bis(2-Nitrophenoxy)ethane often involves the reaction of ethylene (B1197577) glycol with 2-chloronitrobenzene in the presence of a base, or the nitration of 1,2-diphenoxyethane (B93615). google.comgoogle.com These methods, while effective, can present challenges related to harsh reaction conditions, the use of hazardous reagents, and the generation of byproducts. google.com Future research should prioritize the development of more sustainable and efficient synthetic routes.

One promising avenue is the adoption of continuous-flow microreaction processes . This technology offers enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity. A patented one-step process for synthesizing 1,2-Bis(2-nitrophenoxy)-ethane in dimethylacetamide (DMAc) highlights the potential for scalable and efficient production. google.comgoogle.com Further research could focus on optimizing this process by exploring greener solvents and catalysts.

Another area of exploration is the use of alternative nitrating agents to the conventional mixed acid (sulfuric and nitric acid) method, which poses significant environmental and safety risks. nih.gov Investigating milder and more selective nitration techniques could lead to more sustainable production methods for 1,2-Bis(2-Nitrophenoxy)ethane and related nitroaromatic compounds.

Exploration of New Derivatization Strategies for Enhanced Functionality

The functional versatility of 1,2-Bis(2-Nitrophenoxy)ethane can be significantly expanded through strategic derivatization. The primary and most explored derivatization is the reduction of the two nitro groups to form 1,2-Bis(2-aminophenoxy)ethane. google.com This diamine serves as a valuable precursor for a variety of other molecules, including:

Schiff bases: Reaction with aldehydes, such as 5-bromosalicylaldehyde (B98134) or substituted formylbenzo-crown-ethers, yields Schiff base ligands capable of coordinating with metal ions. scientificlabs.co.ukmdpi.com These complexes have potential applications in catalysis and as sensors. mdpi.com

Pigments: The diamine can undergo tetrazotization and coupling reactions to produce valuable yellow pigments. google.com

Future research should explore other derivatization pathways to unlock new functionalities. For instance, the ether linkages could be targeted for cleavage or modification, although this is less common. The aromatic rings themselves could undergo further substitution reactions, adding other functional groups to tailor the molecule's properties. Halogenated derivatives of 1,2-bis(2-nitrophenyl)ethane have been synthesized to create photoswitchable diazocines, demonstrating the potential for functionalization of the aromatic rings. thieme-connect.comchemrxiv.org

Advanced Applications in Smart Materials and Responsive Systems

The unique structure of 1,2-Bis(2-Nitrophenoxy)ethane, particularly the presence of the nitro groups, suggests its potential use in the development of smart materials and responsive systems.

One of the most promising applications is its use as a photolabile protecting group . The o-nitrobenzyl group is a well-known photolabile protecting group, and the related compound bis(o-nitrophenyl)ethanediol has been shown to be an effective photolabile protecting group for ketones and aldehydes. nih.gov The cleavage of the protecting group is initiated by irradiation with light, allowing for the controlled release of a protected molecule. This property could be harnessed in areas such as light-triggered drug delivery or in the fabrication of microarrays.

Furthermore, the incorporation of 1,2-Bis(2-Nitrophenoxy)ethane or its derivatives into polymer backbones could lead to the development of responsive polymers . For example, the reduction of the nitro groups to amino groups can alter the polymer's properties, such as its solubility or mechanical strength. A related compound, 1,2-Bis(4-nitrophenoxy)ethane, has been shown to enhance the thermal stability of polyimides. The development of polymers that can respond to specific stimuli, such as light or a reducing environment, is a rapidly growing field with applications in sensors, actuators, and controlled-release systems.

Targeted Therapeutic Development and Drug Delivery Systems (e.g., Prodrugs)

The presence of nitrophenyl groups in 1,2-Bis(2-Nitrophenoxy)ethane makes it a compelling candidate for the development of targeted therapeutics, particularly hypoxia-activated prodrugs . Solid tumors often contain regions of low oxygen (hypoxia), and certain nitroaromatic compounds can be selectively reduced under these conditions by endogenous enzymes like nitroreductases. nih.govencyclopedia.pub This reduction can trigger the release of a cytotoxic agent specifically at the tumor site, minimizing damage to healthy tissues. nih.govoncotarget.com

The general mechanism for many hypoxia-activated prodrugs involves the reduction of a nitro group, which then initiates a fragmentation cascade to release an active drug. nih.gov While 1,2-Bis(2-Nitrophenoxy)ethane itself has not been extensively studied as a prodrug, its structural motifs are present in known hypoxia-activated prodrugs. For example, the prodrug KS119 contains a 4-nitrophenyl group that is crucial for its selective activation in hypoxic environments. nih.gov

Future research should focus on designing and synthesizing derivatives of 1,2-Bis(2-Nitrophenoxy)ethane that can act as prodrugs. This could involve attaching a known cytotoxic agent to the molecule, which would be released upon reduction of the nitro groups. The development of such targeted drug delivery systems holds immense promise for more effective and less toxic cancer therapies.

Deeper Understanding of Biological Mechanisms at the Molecular Level

A more profound understanding of how 1,2-Bis(2-Nitrophenoxy)ethane and its derivatives interact with biological systems at the molecular level is crucial for unlocking their full therapeutic potential. The biological activity of nitroaromatic compounds is often linked to the electrochemical properties of the nitro group. nih.gov

Research in this area should focus on:

Identifying molecular targets: Determining the specific enzymes, receptors, or other biomolecules that interact with 1,2-Bis(2-Nitrophenoxy)ethane and its metabolites.

Elucidating mechanisms of action: Investigating the biochemical pathways that are affected by these interactions. For instance, the antimicrobial effect of some nitroaromatic compounds is believed to stem from their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Structure-activity relationship (SAR) studies: Systematically modifying the structure of 1,2-Bis(2-Nitrophenoxy)ethane and evaluating how these changes affect its biological activity. This can provide valuable insights for the design of more potent and selective compounds.

Computational modeling and advanced spectroscopic techniques can be powerful tools in these investigations, providing detailed information about the interactions between the molecule and its biological targets.

Sustainable Production and Environmental Remediation Approaches for Related Compounds

The widespread use of nitroaromatic compounds in various industries has led to environmental contamination, as many of these compounds are toxic and recalcitrant to degradation. nih.govmdpi.com Therefore, developing sustainable production methods and effective remediation strategies for these compounds is of paramount importance.

Future research in this area should include: